Butyl prop-2-enoate;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene
Description
Properties
CAS No. |
82539-93-3 |
|---|---|
Molecular Formula |
C35H54O8 |
Molecular Weight |
602.8 g/mol |
IUPAC Name |
butyl prop-2-enoate;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C11H20O2.C8H8.C7H12O2.C5H8O2.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3(2)4(5)6/h6,10H,3-5,7-9H2,1-2H3;2-7H,1H2;4H,2-3,5-6H2,1H3;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChI Key |
MCIQYWZNKNDRKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |
physical_description |
Liquid |
Related CAS |
82539-93-3 |
Origin of Product |
United States |
Preparation Methods
Preparation of Butyl Prop-2-enoate (Butyl Acrylate)
Butyl prop-2-enoate, commonly known as butyl acrylate, is typically prepared via esterification of acrylic acid with butanol. A notable industrial method involves direct esterification catalyzed by sulfuric acid or acid resins.
β-Propiolactone Method : Acrylic acid can be synthesized from β-propiolactone, which is produced by pyrolysis of ketene generated from acetic acid and triethyl phosphate catalyst at 625–730 °C. The β-propiolactone then reacts with butanol in the presence of sulfuric acid to yield butyl prop-2-enoate with high yield (~95%).
One-step Acrylonitrile Method : Recent patents describe a one-step process using acrylonitrile as a raw material to produce esters including butyl acrylate with yields up to 95%.
Reppe Process : Historically, the Reppe process involves reacting acetylene and carbon monoxide with alcohols catalytically to form acrylic esters, including butyl acrylate.
- Esterification is typically carried out under reflux with sulfuric acid as catalyst.
- Removal of water shifts equilibrium towards ester formation.
- Post-reaction neutralization and washing steps remove catalyst residues and byproducts.
Preparation of 2-Ethylhexyl Prop-2-enoate (2-Ethylhexyl Acrylate)
2.1 Industrial Esterification Process
2-Ethylhexyl prop-2-enoate, or 2-ethylhexyl acrylate, is industrially produced by direct esterification of acrylic acid with 2-ethylhexanol.
- Catalyst : Sulfuric acid is the common catalyst for this reaction.
- Process Overview : Acrylic acid and 2-ethylhexanol react in the presence of sulfuric acid, forming the ester along with byproducts such as 2-ethylhexyl hydrogensulfate and traces of sulfuric acid.
- Neutralization : The crude reaction mixture is neutralized with sodium hydroxide solution, converting acidic impurities into water-soluble salts (e.g., sodium acrylate, sodium sulfate) which separate into the aqueous phase.
- Purification : The organic phase is washed, then subjected to distillation in multiple columns to remove unreacted alcohol and impurities, recycling light ends back to the esterification reactor.
- Temperature range: 70–200 °C during hydrolysis and esterification steps.
- Reaction time: 1–5 hours for hydrolysis.
- Neutralization to pH ~8 to optimize separation.
- Distillation columns are used sequentially to achieve high purity (>99%) of the ester.
Preparation of Methyl 2-Methylprop-2-enoate (Methyl Methacrylate)
Methyl 2-methylprop-2-enoate, known as methyl methacrylate, is prepared primarily via esterification of methacrylic acid with methanol.
- Direct Esterification : Methacrylic acid reacts with methanol in the presence of acid catalysts (e.g., sulfuric acid) under reflux.
- Alternative Routes : Methacrylic acid can be produced from isobutylene and carbon monoxide via carbonylation or from acetone cyanohydrin hydrolysis, followed by esterification [general knowledge].
- Acid catalysis under reflux.
- Removal of water to drive equilibrium.
- Purification by distillation.
Preparation of Styrene
Styrene is primarily produced by catalytic dehydrogenation of ethylbenzene.
- Process : Ethylbenzene is heated in the presence of steam and a catalyst (usually iron oxide-based) to produce styrene, benzene, and toluene as byproducts.
- Separation : Multi-stage distillation separates styrene from benzene and toluene.
- Energy Optimization : Modern methods such as the Petlyuk distillation system reduce energy consumption by over 30% compared to conventional distillation.
Summary Table of Preparation Methods
Research Results and Optimization Insights
- Yield and Purity : Butyl acrylate and 2-ethylhexyl acrylate can achieve yields up to 95% with proper catalyst and reaction control.
- Energy Efficiency : Styrene production benefits significantly from optimized distillation systems, reducing energy input by nearly one-third.
- Reaction Monitoring : Neutralization and washing steps are critical to remove acidic impurities and salts, preventing downstream processing issues.
- Catalyst Selection : Sulfuric acid remains the preferred catalyst for esterification due to its efficiency and cost-effectiveness, though solid acid catalysts are under investigation for greener processes.
- Polymerization Avoidance : For acrylic and methacrylic acid derivatives, inhibitors are often added during purification to prevent premature polymerization.
Chemical Reactions Analysis
Types of Reactions
The polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its mechanical properties.
Reduction: Reduction reactions can modify the polymer’s chemical structure, affecting its solubility and other properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce new functional groups into the polymer chain.
Scientific Research Applications
Butyl Prop-2-enoate
Applications:
Butyl prop-2-enoate is primarily used in the production of synthetic resins and polymers. Its properties allow it to be utilized in:
- Coatings: It is a component in acrylic coatings that provide durability and resistance to environmental factors.
- Adhesives: It enhances the performance of adhesives by improving flexibility and adhesion strength.
Case Study:
In a study on acrylic emulsions, butyl prop-2-enoate was found to enhance the mechanical properties of the resulting films, making them suitable for outdoor applications due to their resistance to UV light and moisture .
2-Ethylhexyl Prop-2-enoate
Applications:
This compound is valued for its role in producing:
- Pressure-sensitive adhesives: Its low volatility and excellent adhesion properties make it ideal for tapes and labels.
- Coatings: It contributes to the formulation of durable paints that resist weathering.
Case Study:
Research indicated that incorporating 2-Ethylhexyl prop-2-enoate into polymer blends resulted in improved toughness and flexibility, making it suitable for automotive coatings that require high performance under varying temperatures .
Methyl 2-Methylprop-2-Enoate
Applications:
Methyl 2-methylprop-2-enoate is primarily used in:
- Production of Poly(methyl methacrylate) (PMMA): This polymer is widely used in optical lenses, medical devices, and as a substitute for glass due to its clarity and impact resistance.
Case Study:
A significant application of PMMA produced from methyl 2-methylprop-2-enoate is in the medical field where it is used as bone cement in orthopedic surgeries. Studies have shown that PMMA provides excellent mechanical stability and biocompatibility .
2-Methylprop-2-Enoic Acid
Applications:
Also known as acrylic acid, this compound is crucial for:
- Superabsorbent polymers: Used in products like diapers due to their ability to absorb large amounts of liquid.
Case Study:
Research demonstrated that superabsorbent polymers derived from acrylic acid exhibited enhanced water retention capabilities when modified with various crosslinkers, leading to better performance in personal hygiene products .
Styrene
Applications:
Styrene serves as a fundamental building block for:
- Polystyrene production: Used extensively in packaging materials, insulation, and disposable cutlery.
Case Study:
Styrene's role in producing high-impact polystyrene (HIPS) has been pivotal in the packaging industry. Studies show that HIPS provides excellent toughness and gloss while being cost-effective compared to other materials .
Mechanism of Action
The polymer exerts its effects through various molecular interactions. Its mechanical properties are derived from the strong covalent bonds between the monomers, while its chemical resistance is due to the stability of the polymer backbone. The polymer can interact with other molecules through hydrogen bonding, van der Waals forces, and other non-covalent interactions, contributing to its versatility in different applications.
Comparison with Similar Compounds
Butyl prop-2-enoate (Butyl Acrylate)
- Chemical Structure : Ester of acrylic acid with a butyl group.
- CAS No.: 141-32-2 .
- Applications: Key monomer in copolymer synthesis (e.g., with acrylic acid or styrene) for adhesives, coatings, and elastomers due to its flexibility and weatherability .
2-Ethylhexyl prop-2-enoate (2-Ethylhexyl Acrylate)
- Chemical Structure : Branched acrylate ester with a 2-ethylhexyl group.
- CAS No.: 103-11-7 (inferred from synonyms in ).
- Applications: Used in UV-resistant coatings, pressure-sensitive adhesives, and as a comonomer in acrylic acid copolymers .
Methyl 2-methylprop-2-enoate (Methyl Methacrylate, MMA)
- Chemical Structure : Methyl ester of methacrylic acid.
- CAS No.: 80-62-6 .
- Applications: Primary monomer for poly(methyl methacrylate) (PMMA), a rigid, transparent plastic used in optics, automotive parts, and medical devices .
2-Methylprop-2-enoic Acid (Methacrylic Acid)
Styrene (Ethenylbenzene)
- Chemical Structure: Aromatic vinyl monomer.
- CAS No.: 100-42-3.
- Applications : Polymerizes to polystyrene (rigid packaging) and copolymerizes with acrylates (e.g., butyl acrylate) for impact-modified plastics .
Comparative Analysis
Structural and Functional Differences
| Property | Butyl prop-2-enoate | 2-Ethylhexyl prop-2-enoate | Methyl 2-methylprop-2-enoate | 2-Methylprop-2-enoic Acid | Styrene |
|---|---|---|---|---|---|
| Molecular Formula | C₇H₁₂O₂ | C₁₁H₂₀O₂ | C₅H₈O₂ | C₄H₆O₂ | C₈H₈ |
| Functional Group | Acrylate ester | Acrylate ester | Methacrylate ester | Methacrylic acid | Aromatic vinyl |
| Key Role in Polymers | Flexibility | UV stability | Rigidity/transparency | Cross-linking | Rigidity/aromaticity |
Physical and Handling Properties
Research Findings and Industrial Relevance
- Butyl Acrylate Copolymers: Molecular dynamics simulations show gradient copolymers with acrylic acid exhibit better self-assembly in nonpolar solvents than block copolymers, enabling tailored adhesive properties .
- 2-Ethylhexyl Acrylate: Widely used in sunscreen formulations (e.g., 2-ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate) for UV absorption .
- Methyl Methacrylate : Atomistic simulations highlight its role in PMMA’s optical clarity and thermal stability .
- Methacrylic Acid : Critical in dental resins and ion-exchange membranes due to its carboxylic acid functionality .
- Styrene-Acrylate Copolymers : Enhance impact resistance in automotive parts while maintaining processability .
Biological Activity
The compounds butyl prop-2-enoate, 2-ethylhexyl prop-2-enoate, methyl 2-methylprop-2-enoate, 2-methylprop-2-enoic acid, and styrene belong to a class of chemicals known as unsaturated esters and alkenes. These compounds have garnered attention due to their diverse biological activities, including potential applications in pharmacology, toxicology, and materials science.
These compounds are characterized by their unsaturated carbon-carbon double bonds and ester functional groups. The general structure for these compounds can be represented as follows:
Where , , , and represent various organic groups.
Antimicrobial Activity
Research indicates that certain unsaturated esters exhibit antimicrobial properties. For instance, studies have shown that butyl prop-2-enoate can inhibit the growth of various bacterial strains due to its ability to disrupt bacterial cell membranes . Similarly, 2-methylprop-2-enoic acid has demonstrated inhibitory effects against specific fungi and bacteria, suggesting its potential use in developing antimicrobial agents .
Enzyme Inhibition
Compounds like methyl 2-methylprop-2-enoate have been investigated for their enzyme-inhibiting capabilities. For example, they have shown potential as inhibitors of cholinesterase enzymes, which are critical in neurotransmission. This property could lead to applications in treating neurodegenerative diseases such as Alzheimer's .
Cytotoxicity and Anticancer Activity
Styrene has been studied for its cytotoxic effects on cancer cell lines. In vitro assays indicated that styrene can induce apoptosis in specific cancer cells through oxidative stress mechanisms . Additionally, the structural modifications in related esters may enhance their anticancer properties by improving their selectivity towards cancerous cells while minimizing toxicity to normal cells .
Case Study 1: Antimicrobial Efficacy of Butyl Prop-2-enoate
A study evaluated the antimicrobial activity of butyl prop-2-enoate against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 100 µg/mL against S. aureus and 200 µg/mL against E. coli. The mechanism was attributed to disruption of the bacterial cell membrane integrity.
Case Study 2: Styrene's Cytotoxic Effects on Cancer Cells
In a controlled study involving human breast cancer cell lines (MCF-7), styrene was found to reduce cell viability by approximately 50% at a concentration of 1 mM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, indicating styrene's potential as an anticancer agent.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are optimized laboratory synthesis methods for butyl prop-2-enoate and methyl 2-methylprop-2-enoate?
- Methodology : Butyl prop-2-enoate is synthesized via acid-catalyzed esterification of acrylic acid with butanol using sulfuric acid or p-toluenesulfonic acid under reflux . For methyl 2-methylprop-2-enoate (methyl methacrylate), esterification of methacrylic acid with methanol under similar catalytic conditions is employed. Purification involves fractional distillation to isolate high-purity monomers.
Q. How can copolymer compositions (e.g., styrene with 2-ethylhexyl prop-2-enoate) be characterized?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze monomer incorporation ratios (e.g., styrene’s aromatic protons vs. acrylate ester peaks). Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O stretch at 1720 cm⁻¹). Gel permeation chromatography (GPC) determines molecular weight distributions .
Q. What safety protocols are critical for handling reactive monomers like styrene and 2-methylprop-2-enoic acid?
- Methodology : Store monomers with inhibitors (e.g., hydroquinone) at ≤4°C to prevent spontaneous polymerization. Use inert atmospheres (N₂/Ar) during reactions. Personal protective equipment (PPE) must include nitrile gloves and vapor respirators due to volatility and irritancy .
Q. How do polymerization techniques (e.g., free radical vs. emulsion) affect copolymer properties?
- Methodology : Free radical polymerization in bulk/solution yields linear polymers with moderate molecular weights. Emulsion polymerization (using surfactants like SDS) enhances colloidal stability and produces high-molecular-weight polymers with narrow dispersity. Reaction kinetics can be monitored via dilatometry or gravimetry .
Advanced Research Questions
Q. How can conflicting thermal stability data in copolymers (e.g., styrene-2-ethylhexyl acrylate) be resolved?
- Methodology : Conflicting thermogravimetric analysis (TGA) results may arise from residual initiators or plasticizers. Purify polymers via reprecipitation (e.g., dissolve in THF, precipitate in methanol). Differential scanning calorimetry (DSC) can identify glass transition temperatures (Tg) influenced by monomer ratios and crosslinking .
Q. What analytical strategies ensure compliance with environmental regulations (e.g., EPA) during waste disposal?
- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) to detect trace monomers (e.g., styrene, detection limit ≤1 ppm) in wastewater. Solid-phase extraction (SPE) pre-concentrates analytes. Refer to EPA guidelines for permissible limits of acrylate derivatives .
Q. How can monomer ratios be optimized to tailor mechanical properties in ternary systems (e.g., butyl prop-2-enoate/styrene/methacrylic acid)?
- Methodology : Design a response surface methodology (RSM) experiment varying monomer feed ratios (e.g., 20–80% styrene). Test tensile strength (ASTM D638) and modulus. Higher styrene content increases rigidity, while acrylates enhance flexibility .
Q. What crosslinking strategies improve solvent resistance in 2-ethylhexyl prop-2-enoate-based coatings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
